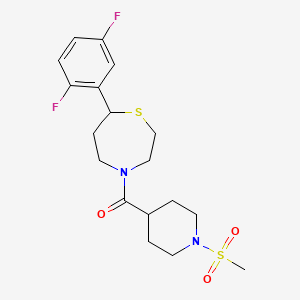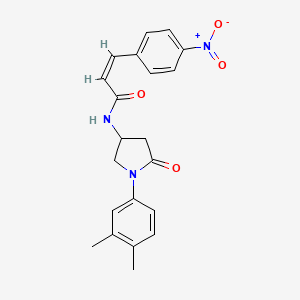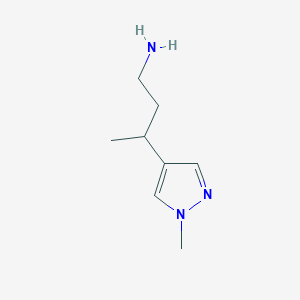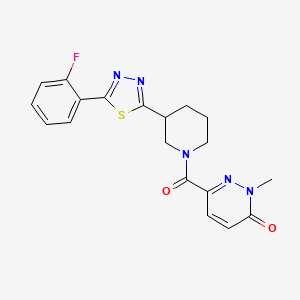
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzimidazole family and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA. This leads to the inhibition of cell growth and division, which is responsible for its antitumor activity. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide in laboratory experiments is its high purity and high yield. This makes it an ideal compound for studying its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for studying N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide. One direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the potential toxicity of this compound and its safety for human use.
Synthesis Methods
The synthesis of N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide involves the reaction of 1-phenyl-2-(thiophen-2-yl) benzimidazole with N-cyanocyclohexylamine in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. This synthesis method has been optimized to yield high purity and high yield of the desired compound.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and antitumor activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1-phenylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c23-16-22(13-7-2-8-14-22)25-20(27)15-28-21-24-18-11-5-6-12-19(18)26(21)17-9-3-1-4-10-17/h1,3-6,9-12H,2,7-8,13-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPNDPKUGPWKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)


![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)
![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)

![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)